

3-Hydroxy Darifenacin CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Hydroxy Darifenacin

Cat. No.: B604980

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An In-depth Technical Guide to 3-Hydroxy Darifenacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Hydroxy Darifenacin**, a primary active metabolite of the muscarinic receptor antagonist, Darifenacin. This document details its core physicochemical properties, biological activity, and the relevant experimental methodologies for its study.

Core Compound Data

3-Hydroxy Darifenacin is a key metabolite formed through the hepatic metabolism of Darifenacin, primarily mediated by cytochrome P450 enzymes.[1][2][3][4] It functions as a potent antagonist of muscarinic acetylcholine receptors (mAChRs).



Property	Value	Source
CAS Number	206048-82-0	INVALID-LINK,INVALID- LINK
Molecular Formula	C28H30N2O3	INVALID-LINK
Molecular Weight	442.55 g/mol	INVALID-LINK,INVALID- LINK
Synonyms	UK-148,993, (3S)-1-[2-(2,3-dihydro-3-hydroxy-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide	INVALID-LINK

Biological Activity and Signaling Pathways

As a metabolite of Darifenacin, **3-Hydroxy Darifenacin** is an antagonist of M1-5 muscarinic receptors. Its binding affinity across the different receptor subtypes has been characterized, demonstrating a profile that contributes to the overall pharmacological effect of the parent drug.

Receptor Subtype	K _i (nM)
M1	17.78
M2	79.43
M3	2.24
M4	36.31
M5	6.17

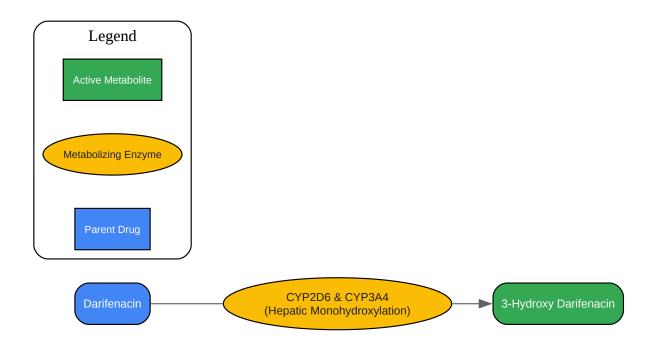
Data derived from studies in CHO cells.

The primary mechanism of action involves the blockade of muscarinic receptors, particularly the M3 subtype, which are coupled to Gq proteins. This antagonism inhibits the phospholipase C (PLC) signaling cascade, leading to a decrease in the production of inositol trisphosphate



(IP₃) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium levels results in the relaxation of smooth muscle, such as the detrusor muscle of the bladder.

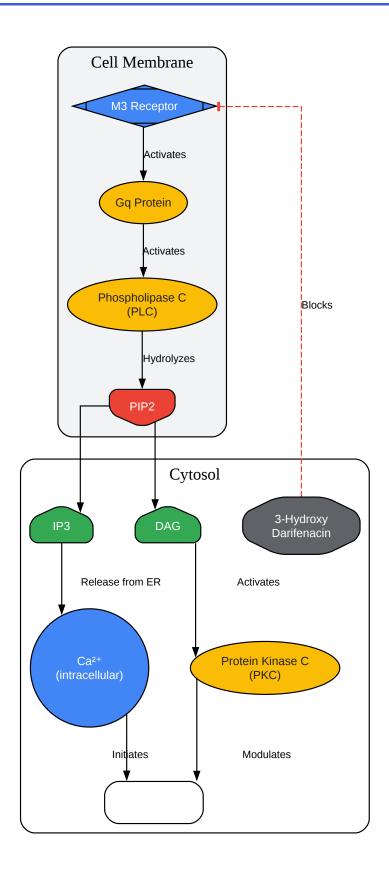
Below are diagrams illustrating the metabolic formation of **3-Hydroxy Darifenacin** and its subsequent action on the M3 muscarinic receptor signaling pathway.



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Metabolic conversion of Darifenacin.





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M3 receptor signaling and its inhibition.



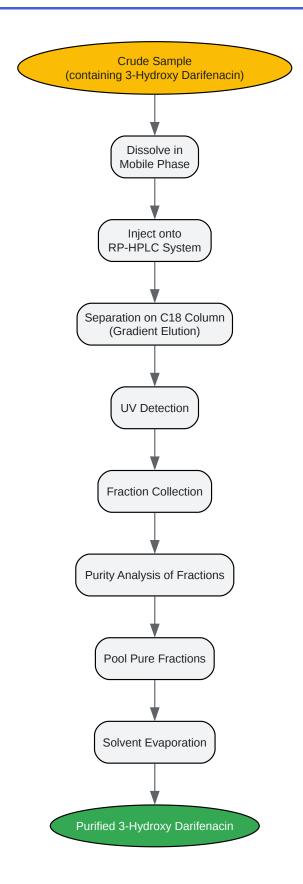
Experimental ProtocolsSynthesis and Purification

While a specific, detailed synthesis protocol for **3-Hydroxy Darifenacin** is not readily available in the public domain, its formation as a metabolite of Darifenacin suggests that its synthesis could be approached via controlled oxidation of a suitable Darifenacin precursor. A general procedure for the synthesis of Darifenacin impurities involves the reaction of Darifenacin freebase with a strong base in an appropriate solvent at elevated temperatures.[5][6] Subsequent purification of the resulting mixture can be achieved using flash column chromatography.

A potential purification protocol for **3-Hydroxy Darifenacin** from a reaction mixture or biological matrix would likely involve Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Based on methods developed for Darifenacin, a C18 column could be utilized with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][8]

Illustrative RP-HPLC Purification Workflow:





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Workflow for HPLC purification.



Muscarinic Receptor Binding Assay

To determine the binding affinity (K_i) of **3-Hydroxy Darifenacin** for muscarinic receptor subtypes, a competitive radioligand binding assay can be employed. This method measures the ability of the compound to displace a known radiolabeled antagonist from the receptor.

Key Components:

- Membrane Preparations: Membranes from cells expressing the specific human muscarinic receptor subtype (M1-M5).
- Radioligand: A non-selective muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), is commonly used.
- Test Compound: 3-Hydroxy Darifenacin at various concentrations.
- Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.

General Protocol:

- Incubate the cell membranes with the radioligand and varying concentrations of **3-Hydroxy Darifenacin**.
- After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
- Quantify the radioactivity of the bound ligand using liquid scintillation counting.
- Calculate the concentration of **3-Hydroxy Darifenacin** that inhibits 50% of the specific binding of the radioligand (IC₅₀).
- Convert the IC₅₀ value to the inhibition constant (K_i) using the Cheng-Prusoff equation.

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